2,4,6-Tribromo-1,3,5-triazine
CAS No.: 14921-00-7
Cat. No.: VC21098773
Molecular Formula: C3Br3N3
Molecular Weight: 317.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14921-00-7 |
---|---|
Molecular Formula | C3Br3N3 |
Molecular Weight | 317.76 g/mol |
IUPAC Name | 2,4,6-tribromo-1,3,5-triazine |
Standard InChI | InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 |
Standard InChI Key | VHYBUUMUUNCHCK-UHFFFAOYSA-N |
SMILES | C1(=NC(=NC(=N1)Br)Br)Br |
Canonical SMILES | C1(=NC(=NC(=N1)Br)Br)Br |
Introduction
2,4,6-Tribromo-1,3,5-triazine, also known as cyanuric bromide, is a heterocyclic compound with the molecular formula C₃Br₃N₃. It is characterized by a triazine ring substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is recognized for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly as a brominating agent .
Synthesis
The synthesis of 2,4,6-tribromo-1,3,5-triazine typically involves the bromination of cyanuric chloride or other triazine derivatives. This process is crucial for producing a compound that serves as a source of electrophilic bromine (Br+) for organic synthesis reactions.
Applications
2,4,6-Tribromo-1,3,5-triazine is primarily used as a brominating agent due to its ability to provide electrophilic bromine. This makes it advantageous over elemental bromine, which is volatile and hazardous. Additionally, research suggests potential applications in pharmaceuticals, particularly in the development of compounds with antimicrobial and antifungal properties.
Biological Activity and Potential Applications
Derivatives of 2,4,6-tribromo-1,3,5-triazine have been studied for their biological activities, including antimicrobial and antifungal properties. These compounds are being explored for potential use in pharmaceuticals, specifically in inhibiting specific biological pathways or microbial growth.
Comparison with Other Triazine Derivatives
Several compounds share structural similarities with 2,4,6-tribromo-1,3,5-triazine but exhibit different properties:
Compound Name | Structure | Unique Features |
---|---|---|
2,4-Dichloro-1,3,5-triazine | C₃Cl₂N₃ | Less reactive than tribromo variant |
2-Amino-4,6-dichloro-1,3,5-triazine | C₃Cl₂N₄ | Exhibits different biological activities |
2,4-Dihydroxy-1,3,5-triazine | C₃H₆N₆O₂ | Contains hydroxyl groups; more polar |
2-Hydroxy-4-bromo-6-methyl-1,3,5-triazine | C₄H₆BrN₃O | Combines bromination with hydroxyl substitution |
Each of these compounds has distinct properties that set them apart from 2,4,6-tribromo-1,3,5-triazine while retaining some functional characteristics due to their similar triazine structure.
Research Findings and Future Directions
Recent studies have highlighted the potential of triazine derivatives in various applications, including pharmaceuticals and materials science. The versatility of 2,4,6-tribromo-1,3,5-triazine as a brominating agent makes it a valuable tool in organic synthesis, contributing to the development of more complex organic molecules and materials .
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